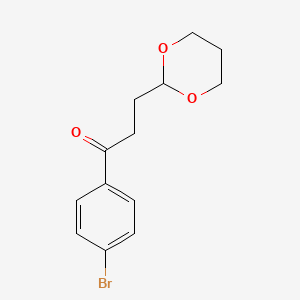

4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone

Descripción

Contextual Framework of Propiophenone (B1677668) Derivatives in Synthetic Organic Chemistry

Propiophenone and its derivatives are a class of aryl ketones that serve as essential building blocks in organic synthesis. 4-methylpropiophenone.comwikipedia.org Their utility stems from the reactivity of the ketone functional group and the ability to modify the aromatic ring. These compounds are precursors to a diverse range of pharmaceuticals, including analgesics, anti-inflammatory agents, and antidepressants. ontosight.ai For instance, the propiophenone moiety is found in drugs like bupropion, an antidepressant, and various ketoamphetamines. manavchem.com Substituted propiophenones, such as 4'-methylpropiophenone, are key intermediates in synthesizing painkillers and stimulants. chemicalbook.com The synthesis of these derivatives can be achieved through methods like the Friedel-Crafts acylation of an aromatic ring with propanoyl chloride or the ketonization of benzoic acid with propionic acid. wikipedia.orgchemicalbook.comgoogle.com The inherent reactivity of the propiophenone skeleton allows for its incorporation into more complex molecular architectures, making it a subject of extensive research in medicinal and synthetic chemistry. ontosight.airsc.orgnih.govresearchgate.net

| Propiophenone Derivative Example | Therapeutic Area/Application |

| Bupropion | Antidepressant manavchem.com |

| Phenmetrazine | Appetite Suppressant wikipedia.org |

| 4-Hydroxypropiophenone (Paroxypropione) | Beta-blocker for hypertension, anxiety manavchem.com |

| Butyrophenones (related structure) | Antipsychotic agents (e.g., Haloperidol) manavchem.com |

| Chalcone Derivatives (Propenones) | Anticancer agents nih.govresearchgate.net |

Strategic Role of Cyclic Acetal (B89532) Functional Groups, Specifically 1,3-Dioxanes, in Organic Synthesis

Cyclic acetals, particularly 1,3-dioxanes, play a crucial strategic role in multi-step organic synthesis, primarily as protecting groups for carbonyl compounds (aldehydes and ketones) or 1,3-diols. organic-chemistry.orgthieme-connect.de The formation of a 1,3-dioxane (B1201747) is typically achieved by reacting the carbonyl compound with 1,3-propanediol (B51772) under acidic conditions. wikipedia.org The primary advantage of using a 1,3-dioxane as a protecting group is its stability under a wide range of reaction conditions. They are generally resistant to basic, nucleophilic, reductive, and oxidative environments. thieme-connect.de This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the protected carbonyl group.

Conversely, 1,3-dioxanes are labile towards acidic conditions, meaning they can be easily removed (deprotected) to regenerate the original carbonyl group, often through acid-catalyzed hydrolysis. organic-chemistry.org This orthogonal stability—stable to bases and nucleophiles but sensitive to acids—is a cornerstone of modern protecting group strategy. Compared to their five-membered ring counterparts (1,3-dioxolanes), 1,3-dioxanes can exhibit different stability and conformational preferences, which can be exploited in synthesis. cdnsciencepub.com The 1,3-dioxane unit is also found in several natural products, highlighting its relevance in both synthetic and biological chemistry. thieme-connect.de

| Reaction Condition | Stability of 1,3-Dioxane |

| Basic (e.g., NaOH, KOtBu) | Stable thieme-connect.de |

| Nucleophilic (e.g., Grignard reagents, organolithiums) | Stable thieme-connect.de |

| Reductive (e.g., LiAlH₄, NaBH₄) | Stable cdnsciencepub.com |

| Oxidative (e.g., PCC, Jones reagent) | Generally Stable organic-chemistry.org |

| Acidic (Brønsted or Lewis acids) | Labile (Cleaved) organic-chemistry.orgthieme-connect.de |

Significance of Aryl Halides, Particularly Aryl Bromides, as Synthons in Advanced Carbon-Carbon Bond Formation

Aryl halides, and aryl bromides in particular, are fundamental building blocks (synthons) in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Their significance has grown immensely with the development of transition metal-catalyzed cross-coupling reactions. wikipedia.orgrsc.org Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates for many catalytic cycles. They are generally more reactive than aryl chlorides but more stable and less expensive than aryl iodides.

These compounds are key participants in a host of powerful synthetic transformations, enabling the construction of complex biaryl structures, which are prevalent in pharmaceuticals, natural products, and advanced materials. acs.orgorganic-chemistry.orgnumberanalytics.comchemrevlett.com The bromine atom serves as a versatile handle, allowing for the introduction of various substituents onto the aromatic ring.

Key Cross-Coupling Reactions Involving Aryl Bromides:

Suzuki-Miyaura Coupling: Couples an aryl bromide with an organoboron reagent (e.g., boronic acid) using a palladium catalyst. numberanalytics.com

Heck Reaction: Involves the palladium-catalyzed reaction of an aryl bromide with an alkene. mdpi.com

Stille Coupling: Uses a palladium catalyst to couple an aryl bromide with an organotin compound. numberanalytics.com

Negishi Coupling: Employs a palladium or nickel catalyst to react an aryl bromide with an organozinc reagent. numberanalytics.comyoutube.com

Ullmann Condensation: A copper-mediated reaction that couples two aryl halide molecules to form a biaryl or an aryl ether/amine. numberanalytics.comwikipedia.orgmdpi.combyjus.com

These reactions have revolutionized synthetic chemistry by providing reliable and efficient methods for constructing what were once challenging molecular bonds. acs.orgacs.orgrsc.orgacs.orgnih.gov

Overview of the Research Landscape Surrounding 4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone and Analogous Molecular Scaffolds

While specific research exclusively detailing this compound is not extensively documented in broad literature, its structure represents a confluence of the key functional groups discussed above. The research landscape is rich with studies on analogous molecular scaffolds that combine these features for specific synthetic goals.

The strategic design of this molecule is evident:

The 1,3-dioxane group serves as a protecting group for a carbonyl functionality. This suggests that the molecule is an intermediate where reactions are intended to occur at other sites before the carbonyl is unmasked.

The propiophenone core provides a reactive ketone (once deprotected) and an aromatic ring system.

The 4'-bromo substituent is a prime site for cross-coupling reactions.

Therefore, a plausible synthetic utility for this compound is as an intermediate in the synthesis of complex biaryl propiophenone derivatives. A synthetic sequence could involve a palladium-catalyzed cross-coupling reaction at the bromo-position, followed by acidic deprotection of the dioxane to reveal the second ketone. This step-wise approach allows for the selective elaboration of different parts of the molecule. Research on the synthesis of substituted biaryls and functionalized propiophenones often relies on such intermediates, where protecting groups and reactive handles like bromine are strategically placed to control the synthetic outcome. ontosight.airesearchgate.net The synthesis of various 1,3-dioxane and dioxolane derivatives with aryl substituents is a common theme in the development of new compounds with potential biological activities, further contextualizing the importance of such scaffolds. nih.govresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRQAQIAFFZQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467025 | |

| Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376637-07-9 | |

| Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways and Methodologies for 4 Bromo 3 1,3 Dioxan 2 Yl Propiophenone

Retrosynthetic Analysis of the 4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.com For this compound, the analysis begins by identifying the key functional groups: a ketone, a bromo-substituted aromatic ring, and a 1,3-dioxane (B1201747) ring.

The primary disconnections are:

C-C bond formation: The bond between the carbonyl group and the aromatic ring, suggesting a Friedel-Crafts acylation.

Acetal (B89532) formation: The 1,3-dioxane is a protecting group for a carbonyl, specifically an aldehyde in this case, formed from the reaction of a diol with the aldehyde.

Aromatic bromination: The bromo group on the phenyl ring can be introduced via electrophilic aromatic substitution.

This leads to two main retrosynthetic pathways:

Pathway A: This pathway involves the late-stage formation of the 1,3-dioxane. The initial target is 4'-bromo-3-formylpropiophenone. This intermediate can be disconnected via a Friedel-Crafts reaction between bromobenzene (B47551) and 3-formylpropionyl chloride. The aldehyde functionality would need to be protected during this step, or the reaction conditions carefully controlled.

Pathway B: This approach involves the early introduction of the protected aldehyde. The synthesis would start with a brominated aromatic compound that already contains the 1,3-dioxane moiety. This precursor would then undergo a Friedel-Crafts acylation with propionyl chloride or a related acylating agent.

Methodologies for the Construction of Substituted Propiophenone (B1677668) Backbones

The propiophenone backbone is a common structural motif in many organic compounds. Its synthesis can be achieved through various methods, with the choice often depending on the desired substitution pattern and the nature of the available starting materials.

Direct and Indirect Aromatic Bromination Strategies for Propiophenone Derivatives

The introduction of a bromine atom onto the aromatic ring of a propiophenone derivative can be achieved through several methods. The regioselectivity of the bromination is a key consideration.

Direct Bromination: Electrophilic aromatic substitution is the most direct method for brominating the phenyl ring. The propiophenone group is a meta-directing deactivator. Therefore, direct bromination of propiophenone would yield the 3'-bromo derivative. To obtain the desired 4'-bromo isomer, the synthesis must be designed to introduce the bromo group before the propiophenone side chain is attached, or by using a starting material that already has the desired substitution pattern. For instance, starting with bromobenzene and performing a Friedel-Crafts acylation would lead to the para-substituted product, 4'-bromopropiophenone (B130284).

Indirect Bromination: In cases where direct bromination is not feasible or gives poor yields, indirect methods can be employed. These can include Sandmeyer reactions starting from an appropriately substituted aniline, or the use of specific brominating agents that offer different selectivity profiles.

A study on the bromination of propiophenone derivatives mediated by copper complexes showed that the choice of ligand can influence the regioselectivity, with some complexes favoring halogenation on the aromatic ring. researchgate.net

Approaches for the Formation of the Propiophenone Carbon Skeleton

The formation of the propiophenone carbon skeleton is typically achieved through a Friedel-Crafts acylation reaction. pearson.comalfa-chemistry.comgoogle.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. alfa-chemistry.comgoogle.com

For the synthesis of a 4'-bromo-substituted propiophenone, the reaction would involve bromobenzene and propionyl chloride with a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.com

| Reactants | Catalyst | Product | Notes |

| Bromobenzene, Propionyl Chloride | AlCl₃ | 4'-Bromopropiophenone | Standard Friedel-Crafts acylation. |

| Benzene (B151609), Propionyl Chloride | AlCl₃ | Propiophenone | The propiophenone would then need to be brominated. |

An alternative approach involves the vapor-phase cross-decarboxylation of benzoic acid and propionic acid over a catalyst at high temperatures. google.com

Stereoselective and Chemoselective Formation of the 1,3-Dioxane Moiety

The 1,3-dioxane moiety is a cyclic acetal that serves as a protecting group for a carbonyl functional group. Its formation from an aldehyde and 1,3-propanediol (B51772) is a reversible reaction that is typically catalyzed by an acid. organic-chemistry.org

Catalytic Acetalization of Carbonyl Precursors: Mechanistic Considerations

The mechanism of acid-catalyzed acetalization involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. The diol then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfer and dehydration steps to form the cyclic acetal. researchgate.net

The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent. organic-chemistry.org

Optimization of Catalyst Systems and Reaction Conditions for 1,3-Dioxane Formation

A variety of catalysts can be used for the formation of 1,3-dioxanes, including Brønsted acids and Lewis acids. organic-chemistry.org

| Catalyst | Conditions | Advantages |

| p-Toluenesulfonic acid (p-TsOH) | Refluxing toluene (B28343) with Dean-Stark trap | Standard, effective method. organic-chemistry.org |

| Zirconium tetrachloride (ZrCl₄) | Mild conditions | Highly efficient and chemoselective. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Nearly neutral conditions | Tolerates acid-sensitive groups. organic-chemistry.org |

| Iodine (I₂) | Neutral, aprotic conditions | Mild and efficient. organic-chemistry.org |

The choice of catalyst and reaction conditions can be crucial for achieving high yields and for reactions involving substrates with other sensitive functional groups. organic-chemistry.org For example, the use of N-bromosuccinimide (NBS) as a catalyst allows for the chemoselective protection of aldehydes in the presence of ketones under almost neutral conditions. organic-chemistry.org This would be particularly useful in a synthetic route where a ketone and an aldehyde are both present in the molecule.

The reaction temperature and the method of water removal also play a significant role in optimizing the yield of the 1,3-dioxane. organic-chemistry.orgmdpi.com

Chemoselective Protection of Carbonyl Groups in the Presence of Other Functional Groups

In the synthesis of complex organic molecules containing multiple functional groups, the selective protection of one reactive site over another is a critical strategy. wikipedia.org This is particularly relevant in the synthesis of precursors to this compound, which involves manipulating molecules that may contain more than one carbonyl group or other reactive centers, such as a carbon-bromine bond. The principle of chemoselectivity—achieving a reaction at one functional group in the presence of others—is paramount. adelaide.edu.au

The protection of a carbonyl group is typically achieved by converting it into an acetal or ketal, which are stable under neutral or basic conditions but can be readily removed with aqueous acid to regenerate the carbonyl. wikipedia.orgslideshare.net A common synthetic challenge is the selective protection of an aldehyde in the presence of a ketone, as aldehydes are generally more sterically accessible and electronically more reactive towards nucleophilic attack.

The 1,3-dioxane moiety in the target compound is a cyclic acetal, serving as a protecting group for an aldehyde. Its formation from a precursor aldehyde using 1,3-propanediol is a key transformation that must be achieved without affecting other functional groups, such as the aromatic ketone or the bromo substituent. A variety of catalytic systems have been developed to facilitate such selective transformations under mild conditions, thereby preserving the integrity of sensitive substrates. acs.orgnih.gov

These catalysts can range from traditional protic acids (e.g., p-toluenesulfonic acid, HCl) and Lewis acids (e.g., ZrCl₄, InBr₃, AlCl₃, ZnCl₂) to various heterogeneous solid acid catalysts and metal complexes. acs.orgmdpi.comnih.govresearchgate.net The choice of catalyst is crucial for achieving high chemoselectivity. For instance, milder Lewis acids or specific solid catalysts can often protect aldehydes with high preference over ketones. researchgate.net Recent advancements have introduced photochemical methods and metal-free catalysts that operate under neutral conditions, further expanding the toolkit for protecting acid-sensitive molecules. mdpi.comorganic-chemistry.org

The following table summarizes various catalytic systems used for the formation of acetals, highlighting the conditions that can be tailored for chemoselectivity.

| Catalyst System | Typical Substrates | Reaction Conditions | Key Advantages/Features |

|---|---|---|---|

| Protic Acids (p-TsOH, H₂SO₄) | Aldehydes, Ketones | Acidic, often requires water removal | Traditional, low cost, but can be harsh for acid-sensitive substrates. nih.gov |

| Lewis Acids (ZrCl₄, InBr₃) | Aldehydes, Ketones | Mild, often solvent-free | High efficiency and chemoselectivity for aldehydes over ketones. researchgate.netorganic-chemistry.org |

| Iodine (I₂) | Aldehydes, Ketones | Mild, neutral conditions | Remarkably simple and effective for many carbonyl compounds. researchgate.netnumberanalytics.com |

| Solid Acid Catalysts (e.g., Amberlyst-15) | Aldehydes, Ketones | Heterogeneous, solvent-based | Allows for easy catalyst recovery and reuse; can offer high selectivity. nih.gov |

| Photocatalysts (e.g., Eosin Y) | Aldehydes | Visible light, neutral conditions | Excellent for acid-sensitive aldehydes; ketones remain intact. organic-chemistry.org |

| Cobaloxime Complexes | Aldehydes, Ketones | Solvent-free, mild temperature | Efficient for cyclic acetal/ketal formation with polyhydric alcohols. mdpi.com |

Convergent and Linear Synthetic Strategies toward this compound

A potential linear pathway to the target compound could commence with a Friedel-Crafts acylation of bromobenzene. This is a common method for synthesizing aromatic ketones. google.com The sequence could proceed as follows:

Step 1: Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-bromophenyl)-4-chlorobutan-1-one.

Step 2: The resulting chloroketone undergoes nucleophilic substitution with sodium cyanide to yield 4-(4-bromobenzoyl)butanenitrile.

Step 3: Reduction of the nitrile to an aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H).

Step 4: Chemoselective protection of the newly formed, more reactive aldehyde group using 1,3-propanediol and an acid catalyst to form the final product.

A plausible convergent strategy for this compound would involve coupling two primary building blocks: an aromatic nucleophile and an aliphatic electrophile.

Fragment A Synthesis (Nucleophile): Preparation of a 4-bromophenyl organometallic reagent, such as 4-bromophenylmagnesium bromide, from 1-bromo-4-iodobenzene (B50087) or via a lithium-halogen exchange from 1,4-dibromobenzene.

Fragment B Synthesis (Electrophile): Preparation of an activated derivative of 3-(1,3-dioxan-2-yl)propanoic acid, such as the corresponding acid chloride or Weinreb amide. This fragment is synthesized by protecting 3-oxopropanoic acid or a derivative and then converting it to the desired electrophilic partner.

Coupling Step: The organometallic nucleophile (Fragment A) is reacted with the electrophilic fragment (Fragment B) to form the carbon-carbon bond of the propiophenone backbone, directly yielding the target molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could also be employed, coupling a 4-bromophenylboronic acid with an appropriate side-chain partner. researchgate.netnih.gov

The following table provides a comparative overview of these two hypothetical strategies.

| Feature | Linear Strategy | Convergent Strategy |

|---|---|---|

| Overall Concept | Sequential modification of a single precursor (e.g., bromobenzene). | Independent synthesis of two key fragments followed by a late-stage coupling. uniurb.it |

| Longest Sequence | 4 steps (in the example shown). | ~2-3 steps for each fragment before coupling (total may be similar, but not sequential). |

| Key Reactions | Friedel-Crafts acylation, Nucleophilic substitution, Nitrile reduction, Acetalization. | Organometallic reagent formation (e.g., Grignard), Acyl substitution/Cross-coupling. |

| Potential Yield | Lower overall yield due to multiplicative loss over four steps. (e.g., 0.8 x 0.8 x 0.8 x 0.8 = 41%). | Higher overall yield as losses are not compounded over a long chain. uniurb.it |

| Flexibility | Less flexible; late-stage failures require restarting the entire sequence. | More flexible; analogs can be made by modifying either fragment independently. |

Mechanistic Investigations and Reaction Dynamics of 4 Bromo 3 1,3 Dioxan 2 Yl Propiophenone

Exploration of the Carbon-Bromine Bond Reactivity in 4'-Substituted Systems

The 4'-bromo substituent on the phenone ring is a prime site for a variety of synthetic transformations. Its reactivity is characteristic of aryl bromides, making it an excellent substrate for transition-metal-catalyzed reactions designed to form new carbon-carbon or carbon-heteroatom bonds. eie.grmdpi.com The electron-withdrawing nature of the propiophenone (B1677668) group can influence the efficiency of these transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of C-C bonds, and aryl bromides are common electrophilic partners in these reactions. eie.gr For a substrate like 4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone, the carbon-bromine bond is readily activated by a palladium(0) catalyst.

The Suzuki-Miyaura reaction couples aryl halides with organoboron compounds. Studies on the similar compound 4-bromoacetophenone show that it couples effectively with various arylboronic acids using a palladium catalyst. ikm.org.myresearchgate.netarkat-usa.org The reaction typically requires a base, such as sodium carbonate or potassium carbonate, and is often performed in aqueous or mixed solvent systems. ikm.org.myarkat-usa.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product. researchgate.net

The Heck reaction involves the coupling of aryl halides with alkenes. organic-chemistry.orgmdpi.com Research on 4-bromoacetophenone demonstrates its successful coupling with alkenes like styrene (B11656) and various acrylates. arkat-usa.orgnih.gov These reactions are typically catalyzed by palladium acetate (B1210297) in the presence of a base and sometimes a phosphine (B1218219) ligand, although ligand-free systems in ionic liquids have also been developed. nih.gov The reaction proceeds with high stereoselectivity, generally favoring the trans product. organic-chemistry.org

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. eie.gr This reaction is co-catalyzed by palladium and a copper(I) salt. The aryl bromide of the target molecule can react with various terminal alkynes under these conditions, providing a direct route to aryl-alkyne structures.

| Reaction | Typical Catalyst | Coupling Partner | Base | Solvent | Key Features |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complexes (e.g., Pd(PPh₃)₄), Pd(OAc)₂ | Arylboronic Acid | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene (B28343), DMF, Water | Forms biaryl compounds; tolerant of many functional groups. ikm.org.myresearchgate.net |

| Heck | Pd(OAc)₂, PdCl₂ | Alkene (e.g., Styrene, Acrylates) | Et₃N, K₂CO₃, NaOAc | DMF, Toluene, Ionic Liquids | Forms substituted alkenes; often highly stereoselective for the trans isomer. arkat-usa.orgorganic-chemistry.org |

| Sonogashira | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF | Forms aryl-alkynes; requires a copper co-catalyst. eie.gr |

Investigation of Nickel-Catalyzed Pathways for Aryl Bromide Transformations

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. issuu.com Nickel can catalyze the coupling of aryl bromides with a wide range of partners, including organozinc reagents, Grignard reagents, and in reductive coupling scenarios. issuu.comorganic-chemistry.org

For a substrate such as this compound, nickel catalysis can be particularly advantageous. Nickel catalysts are often more effective for coupling with alkyl electrophiles and can facilitate reactions of less reactive aryl chlorides, although aryl bromides react readily. organic-chemistry.org The mechanism often involves Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. These reactions can tolerate a broad array of functional groups. Nickel-catalyzed additions of aryl bromides to aldehydes are also possible, offering a direct route to secondary alcohols. acs.org

| Feature | Palladium-Catalyzed Coupling | Nickel-Catalyzed Coupling |

|---|---|---|

| Cost | Higher | Lower |

| Reactivity with C-Cl | Generally lower, requires specialized ligands | Generally higher |

| Common Coupling Partners | Boronic acids, stannanes, alkynes, alkenes | Grignard reagents, organozincs, alkyl halides (reductive), aldehydes |

| Typical Catalytic Cycle | Pd(0)/Pd(II) | Ni(0)/Ni(II), Ni(I)/Ni(III) |

| Functional Group Tolerance | Very high, well-established | Broad and expanding, can tolerate protic groups under certain conditions. |

Reductive and Radical Coupling Strategies Utilizing Aryl Bromide

Beyond traditional two-component cross-coupling, the carbon-bromine bond can participate in reductive and radical coupling reactions. Reductive cross-electrophile coupling, often using nickel or palladium catalysts, allows for the joining of two different electrophiles, such as an aryl bromide and an alkyl bromide, in the presence of a stoichiometric reductant like zinc or manganese metal. organic-chemistry.orgacs.org

Radical-mediated transformations offer an alternative mechanistic pathway. researchgate.net Aryl radicals can be generated from aryl bromides via single-electron transfer (SET) from a photoredox catalyst or a transition metal complex. nih.gov These highly reactive intermediates can then be trapped by various partners. For instance, photoactivated palladium catalysis has been shown to generate aryl radicals from aryl halides, which can then couple with arenes. nih.gov This approach differs mechanistically from thermal ground-state chemistry and can be effective with milder bases. nih.gov

Reactivity and Stability Profile of the 1,3-Dioxane (B1201747) Functional Group

The 1,3-dioxane group in the molecule is a cyclic acetal (B89532), which serves as a protecting group for a carbonyl compound. thieme-connect.de Its primary role is to mask the reactivity of the aldehyde from which it was formed, allowing chemical transformations to be carried out on other parts of the molecule, such as the aryl bromide. organic-chemistry.org

Acid-Catalyzed Hydrolysis and Deprotection Mechanisms of 1,3-Dioxanes

1,3-Dioxanes are labile towards Brønsted or Lewis acids. thieme-connect.de The deprotection mechanism is an acid-catalyzed hydrolysis, which is the reverse of the reaction used for its formation. organic-chemistry.orgvaia.com The process is typically initiated by protonation of one of the oxygen atoms in the dioxane ring by an acid, such as aqueous hydrochloric acid or p-toluenesulfonic acid. chemguide.co.uk This protonation makes the oxygen a better leaving group. A water molecule then acts as a nucleophile, attacking the electrophilic carbon atom. A series of proton transfer steps and the cleavage of the carbon-oxygen bonds ultimately lead to the release of the original carbonyl compound and 1,3-propanediol (B51772). vaia.compearson.com This acid sensitivity is a key feature, allowing for selective removal of the protecting group when desired. organic-chemistry.org

Stability under Diverse Chemical Conditions (e.g., basic, reductive, oxidative environments)

A major advantage of the 1,3-dioxane protecting group is its robustness under a wide range of non-acidic conditions. thieme-connect.deorganic-chemistry.org

Basic Conditions: Cyclic acetals are generally stable to all types of nucleophiles and bases. organic-chemistry.orgrsc.org This allows for reactions involving strong bases, such as those used in certain cross-coupling reactions or organometallic additions, to be performed without affecting the dioxane ring.

Reductive Conditions: 1,3-dioxanes are stable to many common reducing agents. They are generally inert to catalytic hydrogenation and complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). cdnsciencepub.com However, reductive cleavage can occur with LiAlH₄ in the presence of a Lewis acid such as aluminum chloride (AlCl₃), which proceeds via an oxocarbenium ion intermediate. cdnsciencepub.comcdnsciencepub.com

Oxidative Conditions: The 1,3-dioxane ring is resistant to many common oxidizing agents. thieme-connect.deorganic-chemistry.org It can withstand mild chromium-based reagents like PCC and PDC. organic-chemistry.org However, strong oxidizing agents, particularly in the presence of Lewis acids, can cleave the acetal. organic-chemistry.org Oxidation of the 1,3-dioxane ring itself can occur under specific radical-initiated conditions, leading to products like (2-oxoethoxy)methyl formate. researchgate.netnih.gov

| Condition Type | Reagents | Stability of 1,3-Dioxane | Reference |

|---|---|---|---|

| Acidic | Aqueous HCl, H₂SO₄, p-TsOH, Lewis Acids | Labile (Cleaved/Deprotected) | thieme-connect.deorganic-chemistry.org |

| Basic | NaOH, KOH, NaH, Grignard Reagents, Organolithiums | Stable | organic-chemistry.orgrsc.org |

| Reductive | NaBH₄, LiAlH₄ (without Lewis acid), H₂/Pd-C | Stable | cdnsciencepub.comtandfonline.com |

| Reductive | LiAlH₄/AlCl₃ | Labile (Ring Cleavage) | cdnsciencepub.comcdnsciencepub.com |

| Oxidative | PCC, PDC, Jones Reagent (mild conditions) | Stable | organic-chemistry.org |

| Oxidative | KMnO₄/Lewis Acid, m-CPBA, OH radicals | Labile (Ring Cleavage/Oxidation) | organic-chemistry.orgresearchgate.net |

Radical Reactions Involving Acetal Carbons and Their Propagative Pathways

The 1,3-dioxane moiety of this compound serves as a potential site for radical-mediated reactions, specifically involving the acetal carbon (C2 of the dioxane ring). The generation of a carbon-centered radical at this position typically proceeds through hydrogen atom abstraction by a highly reactive radical species. utdallas.edu This initiation can be achieved through various methods, including photochemically or thermally. researchgate.net For instance, visible-light-promoted reactions using an iridium catalyst in the presence of an oxidant like persulfate can convert a 1,3-dioxane or dioxolane into its corresponding radical species. acs.orgnih.gov

Once initiated, the reaction proceeds via a propagative pathway, which is a series of steps where one radical is consumed and another is generated, allowing the reaction to continue in a chain mechanism. youtube.commasterorganicchemistry.com A key propagation step in the context of acetal radicals is hydrogen atom transfer (HAT). acs.orgnih.gov In this process, the initially formed acetal radical can react with another molecule, or an intermediate radical can abstract a hydrogen from a neutral acetal molecule to regenerate the acetal radical, thus propagating the chain.

Initiation: The net number of radicals increases, often through homolytic cleavage of a bond induced by heat or light. youtube.comyoutube.com

Termination: The number of radicals decreases, typically through the combination of any two radical species to form a non-radical product. youtube.com

Studies on related 1,3-dioxolane (B20135) structures have shown that the resulting acetal carbon radical can add to electron-deficient alkenes. acs.orgnih.gov The subsequent radical intermediate then propagates the chain by abstracting a hydrogen atom from a neutral 1,3-dioxolane molecule. This pathway, corroborated by experimental and density functional theory studies, highlights a less common but significant radical chain mechanism for this class of transformation. acs.orgnih.gov Diastereoselective radical reactions have also been observed in substituted 1,3-dioxolan-4-ones, indicating that the stereochemistry of the acetal ring can influence the outcome of subsequent bond-forming reactions. researchgate.net

| Reaction Type | Initiator/Catalyst | Key Propagation Step | Resulting Transformation |

| Acetal Radical Addition | Visible Light / Iridium photocatalyst | Hydrogen Atom Transfer (HAT) | Addition of the acetal carbon to an electron-deficient alkene. acs.orgnih.gov |

| Radical Bromination | N-bromosuccinimide (NBS) | Hydrogen abstraction by bromine radical | Formation of a C-Br bond at the acetal carbon. researchgate.net |

| Reductive Dehalogenation | Tributyltin hydride (Bu₃SnH) | Hydrogen abstraction from Bu₃SnH | Formation of a C-H bond, replacing a halogen. researchgate.netlibretexts.org |

Transformations and Derivatizations of the Propiophenone Ketone (Post-Deprotection)

Following the acidic hydrolysis and removal of the 1,3-dioxane protecting group, the parent ketone, 4'-Bromopropiophenone (B130284), becomes available for a wide range of chemical transformations. These reactions primarily target the carbonyl group and the adjacent alpha-carbon.

Alpha-Functionalization Reactions of the Ketone

The carbon atom alpha to the carbonyl group in 4'-Bromopropiophenone is acidic and can be readily functionalized. A common and synthetically useful reaction is α-halogenation. libretexts.org This transformation typically proceeds via an acid-catalyzed mechanism where the ketone first tautomerizes to its enol form. This nucleophilic enol intermediate then attacks an electrophilic halogen, such as molecular bromine (Br₂), to yield the α-bromo ketone. libretexts.orgmdpi.com The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the rate-limiting step is the formation of the enol. libretexts.org

The resulting α-bromo ketones are versatile intermediates. For example, they can undergo dehydrobromination upon treatment with a base to form α,β-unsaturated ketones, a valuable method for introducing carbon-carbon double bonds. libretexts.org

Beyond halogenation, other α-functionalizations are also possible. Research on propiophenone and related ketones has demonstrated that α-amination can be achieved using carbohydrate-copper(II) complexes as catalysts to generate brominated intermediates that are then substituted by amines. researchgate.net C-H functionalization strategies, often involving metal catalysts or metal-free conditions, can also be employed to introduce various substituents at the alpha position, frequently proceeding through radical intermediates. nih.gov

| Reaction | Reagents/Conditions | Intermediate | Product |

| α-Bromination | Br₂, Acetic Acid | Enol | 2-Bromo-1-(4-bromophenyl)propan-1-one. libretexts.orgmdpi.com |

| α-Iodination | I₂ or CH₃I, L-proline, DMSO | Enamine/Enol | 1-(4-bromophenyl)-2-iodopropan-1-one. mdpi.com |

| α-Amination | Secondary Amine, O₂, Cu(II) Complex Catalyst | Brominated Intermediate | 1-(4-bromophenyl)-2-(amino)propan-1-one. researchgate.net |

Further Derivatization and Carbonyl Group Modifications

The ketone functional group of 4'-Bromopropiophenone and its α-functionalized derivatives can be further modified to create a diverse range of compounds. The α-bromo derivative, for instance, can undergo a Favorskii rearrangement when treated with a base. This reaction involves the formation of a cyclopropanone (B1606653) intermediate followed by ring-opening to yield carboxylic acid derivatives, such as esters or amides, providing a pathway for skeletal reorganization. safrole.com

The carbonyl group itself is a site for numerous transformations. 4'-Bromopropiophenone is a known reagent in the synthesis of heterocyclic compounds, such as substituted 2-aminothiazoles, which have been investigated as potential inhibitors of neuronal degeneration. chemicalbook.compharmaffiliates.com This synthesis typically involves the reaction of the corresponding α-haloketone with a thiourea (B124793) derivative.

Furthermore, the carbonyl can participate in reductive coupling reactions. Under the influence of strong metal-reducing agents, ketones can form ketyl radicals, which can then dimerize. libretexts.org Reactions such as the Pinacol coupling produce 1,2-diols, while the McMurry reaction leads to the formation of an alkene through complete deoxygenation and coupling of two ketone molecules. libretexts.org These reactions provide powerful methods for carbon-carbon bond formation, starting from the ketone.

| Transformation | Starting Material | Key Reagents | Product Class |

| Favorskii Rearrangement | α-Bromo-4'-bromopropiophenone | Base (e.g., alkoxide) | Carboxylic acid derivative. safrole.com |

| Heterocycle Synthesis | α-Bromo-4'-bromopropiophenone | Thiourea | 2-Aminothiazole derivative. chemicalbook.compharmaffiliates.com |

| Pinacol Coupling | 4'-Bromopropiophenone | Strong reducing metal (e.g., Mg, Na) | 1,2-Diol. libretexts.org |

| McMurry Reaction | 4'-Bromopropiophenone | TiCl₃ or TiCl₄, reducing agent | Alkene. libretexts.org |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 1,3 Dioxan 2 Yl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, providing precise information about the chemical environment of individual atoms. For 4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone, both ¹H and ¹³C NMR are crucial for assigning the complex arrangement of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl group, the aliphatic protons of the propiophenone (B1677668) chain, and the protons of the 1,3-dioxane (B1201747) ring. The aromatic region would likely show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom are expected to resonate at a slightly different chemical shift compared to those ortho to the carbonyl group due to their different electronic environments. The methylene (B1212753) protons of the propiophenone chain adjacent to the carbonyl group will appear as a triplet, coupled to the adjacent methylene group. The protons of the 1,3-dioxane ring will present a more complex pattern, with the methine proton at the 2-position appearing as a triplet, and the methylene protons at the 4- and 6-positions, as well as the 5-position, showing characteristic multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The carbonyl carbon of the propiophenone moiety is expected to be the most downfield signal. The aromatic carbons will show four distinct signals due to the symmetry of the para-substituted ring, with the carbon attached to the bromine atom being significantly shielded. The carbons of the propiophenone chain and the 1,3-dioxane ring will appear in the aliphatic region of the spectrum.

Predicted NMR Data:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (ortho to C=O) | 7.85 (d, J=8.5 Hz, 2H) | 132.0 |

| Aromatic CH (ortho to Br) | 7.65 (d, J=8.5 Hz, 2H) | 129.5 |

| Aromatic C-Br | - | 128.0 |

| Aromatic C-C=O | - | 136.0 |

| C=O | - | 198.5 |

| -CH₂-C=O | 3.10 (t, J=7.0 Hz, 2H) | 36.0 |

| -CH₂-CH(dioxane) | 2.15 (m, 2H) | 30.0 |

| O-CH-O (dioxane) | 4.60 (t, J=5.0 Hz, 1H) | 101.5 |

| O-CH₂- (dioxane) | 4.10 (m, 2H), 3.80 (m, 2H) | 67.0 |

| -CH₂- (dioxane) | 1.95 (m, 2H) | 25.5 |

Note: The predicted data is based on the analysis of spectroscopic data for 4'-bromopropiophenone (B130284) and 2-substituted-1,3-dioxanes.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is pivotal for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations from the propiophenone chain and the dioxane ring will likely appear in the 2850-2960 cm⁻¹ region. The C-O stretching vibrations of the acetal (B89532) group in the dioxane ring are expected to produce strong bands in the fingerprint region, between 1000 and 1200 cm⁻¹. The C-Br stretching vibration will likely be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are expected to give strong signals in the Raman spectrum. The C=O stretch, while strong in the IR, will likely be a weaker band in the Raman spectrum. The symmetric breathing mode of the benzene ring is expected to be a prominent feature.

Key Predicted Vibrational Frequencies:

| Functional Group | Predicted IR Frequency (cm⁻¹) ** | Predicted Raman Frequency (cm⁻¹) ** |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| C=O Stretch (Ketone) | 1685 | 1685 |

| Aromatic C=C Stretch | 1600, 1580, 1480 | 1600, 1580 |

| C-O Stretch (Acetal) | 1200-1000 | Weak |

| C-Br Stretch | 600-500 | 600-500 |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound, and for elucidating its fragmentation pathways.

For this compound (C₁₃H₁₅BrO₃), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The high-resolution measurement of this molecular ion would allow for the unambiguous confirmation of the elemental formula.

The fragmentation pattern in the mass spectrum would provide valuable structural information. Key fragmentation pathways are expected to include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent methylene group, leading to the formation of the 4-bromobenzoyl cation.

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the gamma-carbon of the propyl chain could be transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Cleavage of the dioxane ring: The 1,3-dioxane ring can undergo characteristic fragmentation, leading to the loss of formaldehyde (B43269) or other small neutral molecules.

Predicted Key Mass Spectrometry Fragments:

| m/z (predicted) | Proposed Fragment Structure |

| 298/300 | [M]⁺ Molecular ion |

| 183/185 | [Br-C₆H₄-CO]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

| 115 | [C₃H₇O₂]⁺ (from dioxane side chain) |

| 87 | [CH(O-CH₂-CH₂-O)]⁺ |

X-ray Crystallography for Crystalline State Structural Analysis (if applicable)

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. nih.gov As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported.

Computational Chemistry and Theoretical Characterization of 4 Bromo 3 1,3 Dioxan 2 Yl Propiophenone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its optimized molecular geometry and electronic properties.

The optimized geometry reveals the spatial arrangement of atoms, including critical bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The presence of the brominated phenyl ring, the propiophenone (B1677668) backbone, and the 1,3-dioxane (B1201747) ring creates a molecule with distinct electronic regions.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on typical DFT results for similar structures and should be confirmed by specific calculations for this molecule.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (carbonyl) | 1.22 Å |

| C-Br | 1.91 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-O (dioxane) | 1.43 Å | |

| Bond Angle | C-CO-C | 119° |

| C-C-Br | 119.5° | |

| O-C-O (dioxane) | 112° | |

| Dihedral Angle | Phenyl-Carbonyl | ~20-30° |

DFT calculations also allow for the analysis of the molecule's electronic structure. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are crucial for understanding its reactivity. The HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO is often centered on the electron-withdrawing carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This map is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For this compound, the oxygen atom of the carbonyl group would exhibit a region of high negative potential, while the hydrogen atoms of the aromatic ring would show positive potential.

Conformational Analysis of the 1,3-Dioxane Ring and Flexible Side Chain

Conformational analysis, often performed using both DFT and molecular mechanics methods, can identify the most stable conformers and the energy barriers between them. The 1,3-dioxane ring can exist in chair, boat, and twist-boat conformations. The chair form is generally the most stable, but the energy difference between conformers can be influenced by substituents.

Table 2: Relative Energies of 1,3-Dioxane Ring Conformations (Note: These are general energy values for a substituted 1,3-dioxane ring and may vary for the specific title compound.)

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist-Boat | 5.5 - 6.5 |

| Boat | 6.5 - 7.5 |

Computational studies would involve systematically rotating the key dihedral angles and calculating the corresponding energies to map out the conformational landscape. This analysis is crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase.

Theoretical Studies on Reaction Mechanisms and Transition State Energetics

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, several reactions could be of interest, such as reactions at the carbonyl group (e.g., reduction, addition) or electrophilic aromatic substitution on the bromophenyl ring.

By modeling the reaction pathway, it is possible to calculate the activation energies and reaction energies for various potential mechanisms. Transition state theory, combined with DFT calculations, allows for the determination of the geometry of the transition state—the highest energy point along the reaction coordinate.

For instance, in a hypothetical nucleophilic addition to the carbonyl group, calculations would model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps. The calculated energy profile would reveal whether the reaction is kinetically and thermodynamically favorable.

Table 3: Hypothetical Activation Energies for a Reaction at the Carbonyl Group (Note: These values are illustrative and would need to be calculated for a specific reaction.)

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 10 - 20 |

| Protonation of Intermediate | 5 - 10 |

These theoretical studies can provide predictive insights into the reactivity of the molecule and guide the design of synthetic routes or the understanding of its metabolic pathways.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are employed to understand the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms.

For this compound, MD simulations could be used to:

Study solvation: Analyze how the molecule interacts with solvent molecules and how this affects its conformation and dynamics.

Investigate intermolecular interactions: In a simulation of multiple molecules, one could observe how they pack together and identify the dominant intermolecular forces, such as dipole-dipole interactions, van der Waals forces, and potential halogen bonding involving the bromine atom.

Simulate binding: If the molecule is a potential ligand for a biological target, MD simulations can be used to study the binding process and the stability of the resulting complex.

The analysis of trajectories from MD simulations provides information on the dynamic behavior of the molecule, including conformational flexibility and the nature of its interactions with its environment. This information is crucial for bridging the gap between the properties of a single molecule and its behavior in a real-world system.

Strategic Applications of 4 Bromo 3 1,3 Dioxan 2 Yl Propiophenone in Complex Organic Synthesis

Utilization as a Versatile Building Block for Polyfunctionalized Organic Molecules

4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone possesses multiple reactive sites, making it a potentially valuable building block for the synthesis of complex, polyfunctionalized organic molecules. The key functional groups that contribute to its versatility are:

The Bromophenyl Group: The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions. It can readily participate in well-established transformations such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups, at the 4'-position of the phenyl ring. This capability is fundamental for constructing complex molecular scaffolds.

The Propiophenone (B1677668) Backbone: The ketone functional group can undergo a variety of reactions. It can be reduced to a secondary alcohol, which can introduce a chiral center. It can also serve as an electrophilic site for nucleophilic additions, such as Grignard or organolithium reactions, to form tertiary alcohols. Furthermore, the α-protons to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation or condensation reactions like the aldol (B89426) reaction.

The Protected Aldehyde (1,3-Dioxane): The 1,3-dioxane (B1201747) group serves as a protecting group for a propionaldehyde (B47417) functionality. This protection is crucial as it allows for selective reactions at other parts of the molecule, primarily at the bromophenyl and ketone moieties, without interference from the highly reactive aldehyde. The acetal (B89532) is stable under basic and nucleophilic conditions but can be readily deprotected under acidic conditions to reveal the aldehyde for further transformations.

The combination of these functional groups in a single molecule allows for a stepwise and controlled elaboration of the molecular structure, leading to the synthesis of highly functionalized products.

Precursor for the Synthesis of Diverse Advanced Organic Intermediates

The strategic placement of functional groups in this compound makes it an ideal precursor for a variety of advanced organic intermediates.

Table 1: Potential Transformations and Resulting Intermediates

| Starting Material | Reagents and Conditions | Product Functional Groups | Potential Advanced Intermediate Class |

| This compound | 1. Arylboronic acid, Pd catalyst, base (Suzuki Coupling)2. H₃O⁺ | Biaryl, Ketone, Aldehyde | Polyaromatic Ketones and Aldehydes |

| This compound | 1. Terminal alkyne, Pd/Cu catalyst, base (Sonogashira Coupling)2. H₃O⁺ | Aryl-alkyne, Ketone, Aldehyde | Ynones and Ynals |

| This compound | 1. Amine, Pd catalyst, base (Buchwald-Hartwig Amination)2. H₃O⁺ | Aryl-amine, Ketone, Aldehyde | Amino-substituted Aromatic Ketones and Aldehydes |

| This compound | 1. NaBH₄ or LiAlH₄2. H₃O⁺ | Bromo-aryl, Secondary Alcohol, Aldehyde | Halogenated Aldehydo-alcohols |

| This compound | 1. Grignard reagent (e.g., MeMgBr)2. H₃O⁺ | Bromo-aryl, Tertiary Alcohol, Aldehyde | Halogenated Aldehydo-alcohols |

These transformations highlight how the compound can be methodically altered to produce intermediates with a rich array of functional groups, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile

While specific literature on novel methodologies developed using this compound is not prominent, its structure is well-suited for the exploration of new synthetic strategies. For instance, its polyfunctionality could be exploited in domino or cascade reactions. A hypothetical cascade reaction could involve an initial cross-coupling at the bromo-position, followed by an intramolecular reaction triggered by the deprotection of the dioxane or a reaction involving the ketone.

The presence of both an electrophilic ketone and a latent aldehyde, combined with the potential for metal-catalyzed cross-coupling, offers a platform for designing novel multi-component reactions. Researchers could investigate one-pot procedures where multiple bonds are formed sequentially without the need for isolating intermediates, leading to more efficient and atom-economical synthetic routes.

Stereoselective and Chiral Synthesis Applications Based on the Compound's Structure

The propiophenone moiety of this compound is a key feature for its application in stereoselective synthesis.

Asymmetric Reduction of the Ketone: The ketone can be asymmetrically reduced to a chiral secondary alcohol using a variety of chiral reducing agents or catalysts, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or chiral ruthenium or rhodium complexes. This would install a stereocenter at the carbon bearing the hydroxyl group.

Diastereoselective Reactions: Once a stereocenter is established (for example, by asymmetric reduction of the ketone), it can direct the stereochemistry of subsequent reactions on the molecule. For example, a nucleophilic addition to the deprotected aldehyde could proceed with facial selectivity influenced by the nearby chiral alcohol, leading to the formation of diastereomerically enriched products.

Chiral Pool Synthesis: The 1,3-dioxane protecting group can be derived from a chiral 1,3-diol. If a chiral, non-racemic diol is used in the synthesis of the starting material, the resulting dioxane will be chiral. This chiral auxiliary could potentially influence the stereochemical outcome of reactions at other parts of the molecule, such as the reduction of the ketone or reactions of the corresponding enolate.

Table 2: Potential Stereoselective Applications

| Reaction Type | Reagents/Method | Stereochemical Outcome |

| Asymmetric Reduction | Chiral reducing agent (e.g., (R)-CBS reagent) | Enantiomerically enriched secondary alcohol |

| Diastereoselective Addition | 1. Asymmetric reduction2. Deprotection (H₃O⁺)3. Nucleophilic addition | Diastereomerically enriched 1,3-diol derivative |

| Chiral Auxiliary | Synthesis using a chiral 1,3-diol | Potential for diastereoselective reactions at the ketone or alpha-position |

Q & A

Q. Q: What are the standard synthetic routes for preparing 4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, and how can purity be optimized?

A: The synthesis typically involves bromination of a precursor propiophenone derivative. For example, bromination using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions (e.g., FeCl₃ or AlCl₃) is common for introducing bromine at the para position . The 1,3-dioxane ring is likely introduced via a protecting group strategy, such as ketalization of a carbonyl group using ethylene glycol under acidic conditions. Purification methods include column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from solvents like chloroform or methanol . Purity (>95%) is confirmed via HPLC or GC-MS .

Structural and Spectroscopic Characterization

Q. Q: Which analytical techniques are critical for confirming the structure of this compound?

A: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.2–8.0 ppm), dioxane protons (δ 3.5–4.5 ppm), and the ketone carbon (δ ~200 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic pattern from bromine .

- X-ray Crystallography : For unambiguous structural determination, if single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane) .

Reactivity and Functional Group Compatibility

Q. Q: How does the 1,3-dioxane moiety influence the reactivity of this compound in cross-coupling reactions?

A: The 1,3-dioxane group acts as an electron-donating substituent, potentially stabilizing intermediates in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). However, the ether oxygen may coordinate with metal catalysts, requiring optimization of ligands (e.g., SPhos or XPhos) . Comparative studies with methyl-substituted analogs (e.g., 4'-Bromo-4-methylpropiophenone) suggest slower reaction kinetics due to steric hindrance from the dioxane ring .

Advanced Synthetic Optimization

Q. Q: What strategies improve yields in multi-step syntheses involving this compound?

A:

- Catalyst Screening : Use of Pd(OAc)₂ with bulky phosphine ligands to mitigate catalyst poisoning by the dioxane oxygen .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .

- Temperature Control : Low temperatures (−20°C to 0°C) during bromination reduce undesired di-substitution .

Addressing Contradictions in Reported Data

Q. Q: How can researchers resolve discrepancies in melting points or spectral data across literature?

A: Cross-validate findings using:

- Standardized Methods : Adopt identical NMR solvents (e.g., CDCl₃) and calibration protocols .

- Crystallographic Data : Compare X-ray-derived bond lengths/angles with computational models (DFT) .

- Batch Analysis : Test multiple synthetic batches to identify purity-related variations .

Pharmacological Intermediate Potential

Q. Q: What role could this compound play in drug discovery?

A: Its bromine and dioxane groups make it a versatile intermediate for:

- Antimicrobial Agents : Analogous brominated propiophenones show activity against Gram-positive bacteria .

- CNS Drug Candidates : Structural similarity to dopamine reuptake inhibitors (e.g., bupropion derivatives) suggests potential neuropharmacological applications .

Green Chemistry Approaches

Q. Q: Are there sustainable alternatives for synthesizing this compound?

A: Emerging methods include:

- Microwave-Assisted Synthesis : Reduces reaction time and energy use .

- Biocatalysis : Enzymatic bromination using haloperoxidases to minimize waste .

Safety and Waste Management

Q. Q: What protocols ensure safe handling and disposal of this compound?

A:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Waste Segregation : Halogenated organic waste must be stored in sealed containers and processed via incineration or specialized treatment .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.